molecular formula C25H24N2O3S B13936029 2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 852898-36-3

2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B13936029
CAS No.: 852898-36-3
M. Wt: 432.5 g/mol
InChI Key: YKYCGDROFNADKS-UHFFFAOYSA-N
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Description

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is a complex organic compound belonging to the class of thienoimidazoles This compound is characterized by its unique structure, which includes a thienoimidazole core, a carboxylic acid group, and various substituents such as cyclohexyl and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is unique due to its specific combination of functional groups and substituents.

Properties

CAS No.

852898-36-3

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

3-cyclohexyl-2-(4-phenylmethoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C25H24N2O3S/c28-25(29)22-15-21-24(31-22)27(19-9-5-2-6-10-19)23(26-21)18-11-13-20(14-12-18)30-16-17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,28,29)

InChI Key

YKYCGDROFNADKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(S3)C(=O)O)N=C2C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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